Cas no 2228147-82-6 (4-(2-chloro-5-fluorophenyl)-1H-imidazole)
4-(2-chloro-5-fluorophenyl)-1H-imidazole Chemical and Physical Properties
Names and Identifiers
-
- 4-(2-chloro-5-fluorophenyl)-1H-imidazole
- 2228147-82-6
- EN300-1994056
-
- Inchi: 1S/C9H6ClFN2/c10-8-2-1-6(11)3-7(8)9-4-12-5-13-9/h1-5H,(H,12,13)
- InChI Key: YCYSFEUGRSEGTE-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1C1=CN=CN1)F
Computed Properties
- Exact Mass: 196.0203541g/mol
- Monoisotopic Mass: 196.0203541g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 179
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 28.7Ų
4-(2-chloro-5-fluorophenyl)-1H-imidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1994056-0.05g |
4-(2-chloro-5-fluorophenyl)-1H-imidazole |
2228147-82-6 | 0.05g |
$1104.0 | 2023-09-16 | ||
| Enamine | EN300-1994056-0.1g |
4-(2-chloro-5-fluorophenyl)-1H-imidazole |
2228147-82-6 | 0.1g |
$1157.0 | 2023-09-16 | ||
| Enamine | EN300-1994056-0.25g |
4-(2-chloro-5-fluorophenyl)-1H-imidazole |
2228147-82-6 | 0.25g |
$1209.0 | 2023-09-16 | ||
| Enamine | EN300-1994056-0.5g |
4-(2-chloro-5-fluorophenyl)-1H-imidazole |
2228147-82-6 | 0.5g |
$1262.0 | 2023-09-16 | ||
| Enamine | EN300-1994056-1.0g |
4-(2-chloro-5-fluorophenyl)-1H-imidazole |
2228147-82-6 | 1g |
$1315.0 | 2023-05-31 | ||
| Enamine | EN300-1994056-2.5g |
4-(2-chloro-5-fluorophenyl)-1H-imidazole |
2228147-82-6 | 2.5g |
$2576.0 | 2023-09-16 | ||
| Enamine | EN300-1994056-5.0g |
4-(2-chloro-5-fluorophenyl)-1H-imidazole |
2228147-82-6 | 5g |
$3812.0 | 2023-05-31 | ||
| Enamine | EN300-1994056-10.0g |
4-(2-chloro-5-fluorophenyl)-1H-imidazole |
2228147-82-6 | 10g |
$5652.0 | 2023-05-31 | ||
| Enamine | EN300-1994056-1g |
4-(2-chloro-5-fluorophenyl)-1H-imidazole |
2228147-82-6 | 1g |
$1315.0 | 2023-09-16 | ||
| Enamine | EN300-1994056-5g |
4-(2-chloro-5-fluorophenyl)-1H-imidazole |
2228147-82-6 | 5g |
$3812.0 | 2023-09-16 |
4-(2-chloro-5-fluorophenyl)-1H-imidazole Related Literature
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
Additional information on 4-(2-chloro-5-fluorophenyl)-1H-imidazole
Chemical Profile of 4-(2-chloro-5-fluorophenyl)-1H-imidazole (CAS No. 2228147-82-6)
4-(2-chloro-5-fluorophenyl)-1H-imidazole, identified by the CAS number 2228147-82-6, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the imidazole class, a structural motif widely recognized for its biological activity and utility in drug design. The presence of both chloro and fluoro substituents on the aromatic ring introduces unique electronic and steric properties, making it a promising scaffold for developing novel therapeutic agents.
The structural features of 4-(2-chloro-5-fluorophenyl)-1H-imidazole contribute to its potential pharmacological properties. The chloro group at the 2-position and the fluoro group at the 5-position of the phenyl ring enhance the compound's lipophilicity and metabolic stability, which are critical factors in drug development. Furthermore, imidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The specific arrangement of substituents in this compound may influence its interaction with biological targets, making it a valuable candidate for further investigation.
In recent years, there has been a growing interest in developing small-molecule inhibitors targeting various enzymes and receptors involved in disease pathways. 4-(2-chloro-5-fluorophenyl)-1H-imidazole has been studied as a potential inhibitor of enzymes such as kinases and phosphodiesterases, which play crucial roles in signal transduction and cellular processes. Preliminary studies have suggested that this compound may exhibit inhibitory activity against certain kinases, making it a promising lead for further optimization.
One of the most compelling aspects of 4-(2-chloro-5-fluorophenyl)-1H-imidazole is its versatility as a chemical scaffold. Researchers have explored its derivatives to enhance its pharmacological profile. For instance, modifications at the imidazole ring or the phenyl substituents have led to compounds with improved potency, selectivity, and solubility. These modifications are guided by computational modeling and experimental data, ensuring that each derivative is optimized for specific biological targets.
The synthesis of 4-(2-chloro-5-fluorophenyl)-1H-imidazole involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the chloro and fluoro groups necessitates careful selection of reagents and catalysts to achieve high yields and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the desired molecular framework efficiently. These synthetic strategies are essential for producing sufficient quantities of the compound for both preclinical studies and industrial applications.
From a medicinal chemistry perspective, 4-(2-chloro-5-fluorophenyl)-1H-imidazole represents an excellent example of how structural modifications can fine-tune pharmacological properties. The combination of electronic effects from chloro and fluoro groups with the inherent bioactivity of the imidazole core creates a unique chemical entity with therapeutic potential. Researchers continue to explore its interactions with various biological targets to uncover new mechanisms of action and develop novel treatments for human diseases.
The growing body of research on 4-(2-chloro-5-fluorophenyl)-1H-imidazole underscores its importance in drug discovery. Collaborative efforts between academic institutions and pharmaceutical companies have accelerated the development pipeline for this compound. Preclinical studies are underway to evaluate its safety profile and efficacy in animal models, paving the way for potential clinical trials in humans. These studies aim to validate its therapeutic potential and identify optimal dosing regimens for various applications.
The future prospects for 4-(2-chloro-5-fluorophenyl)-1H-imidazole are promising, given its unique structural features and biological activity. As research continues to uncover new insights into its pharmacology, it is likely that this compound will play a significant role in the development of next-generation therapeutics. Innovations in synthetic chemistry and drug design will further enhance its potential as a lead compound or building block for more complex molecules.
In conclusion,4-(2-chloro-5-fluorophenyl)-1H-imidazole (CAS No. 2228147-82-6) is a structurally interesting compound with significant pharmaceutical potential. Its unique combination of substituents and biological activity makes it a valuable asset in medicinal chemistry research. As ongoing studies continue to elucidate its mechanisms of action and therapeutic benefits,this compound is poised to make meaningful contributions to human health.
2228147-82-6 (4-(2-chloro-5-fluorophenyl)-1H-imidazole) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)